B-CASOMORPHIN BOVINE ACETATE
Description
Context and Significance of Bioactive Peptides in Food Science
The growing consumer awareness of the link between diet and health has fueled interest in natural, health-promoting compounds like bioactive peptides. nih.gov These peptides are derived from various food sources, including dairy, meat, eggs, fish, and cereals. ifis.org Their potential health benefits are diverse, with research exploring their antioxidative, anti-inflammatory, antimicrobial, and antihypertensive properties, among others. nih.govmdpi.com
The generation of bioactive peptides can occur during food processing, particularly in fermented or ripened foods, through the action of enzymes. ifis.org They can also be formed during digestion. acs.org The specific biological activity of a peptide is determined by its amino acid sequence, length, and structure. ifis.org
Overview of Bovine Beta-Casomorphins (BCMs) and their Origin
Bovine beta-casomorphins (BCMs) are a group of opioid peptides derived from the digestion of β-casein, a major protein in cow's milk. nih.govcambridge.org β-casein constitutes about 37% of the total casein in bovine milk. mdpi.com
The formation of BCMs is linked to specific genetic variants of β-casein, primarily the A1 and A2 variants. acs.org The A2 variant is considered the original form, with a point mutation leading to the A1 variant. mdpi.commdpi.com This single amino acid difference—proline at position 67 in A2 versus histidine in A1—affects how the protein is broken down during digestion. mdpi.com The digestion of the A1 variant of β-casein can release the seven-amino-acid peptide, beta-casomorphin-7 (BCM-7). acs.orgnih.gov
The discovery of casomorphins dates back to the late 1970s when their opioid-like properties were first identified. mdpi.commdpi.com These peptides were named for their morphine-like activity and their origin from casein. cambridge.org The first to be isolated and most frequently studied was beta-casomorphin-7 (BCM-7), a heptapeptide (B1575542) corresponding to fragment 60-66 of the parent β-casein protein. nih.gov Early research demonstrated that BCMs are resistant to degradation by many digestive enzymes due to their high proline content. nih.gov
B-CASOMORPHIN BOVINE ACETATE (B1210297) is the chemical name for the acetate salt form of bovine beta-casomorphin-7. The peptide itself is commonly referred to as BCM-7. nih.gov The "bovine" designation specifies its origin from cow's milk. The "-7" indicates that it is composed of seven amino acids. acs.org
The amino acid sequence of bovine BCM-7 is Tyrosine-Proline-Phenylalanine-Proline-Glycine-Proline-Isoleucine (Tyr-Pro-Phe-Pro-Gly-Pro-Ile). mdpi.comnih.govmedkoo.com It is this specific sequence that determines its biological activity. BCM-7 is released during the digestion of the A1 and B variants of β-casein but not the A2 variant. acs.org
Below are tables detailing the chemical properties of bovine beta-casomorphin-7 and a list of related compounds.
Interactive Data Tables
Table 1: Chemical Properties of Bovine Beta-Casomorphin-7
| Property | Value | Source |
| Chemical Formula | C41H55N7O9 | nih.govwikipedia.org |
| Molecular Weight | 789.9 g/mol | wikipedia.org |
| Amino Acid Sequence | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | nih.govmedkoo.com |
| IUPAC Name | L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolyl-glycyl-L-prolyl-L-isoleucine | nih.govmedkoo.com |
| CAS Number | 72122-62-4 | nih.govmedkoo.com |
Properties
CAS No. |
100900-42-3 |
|---|---|
Molecular Formula |
C14H19NO3 |
Synonyms |
B-CASOMORPHIN BOVINE ACETATE |
Origin of Product |
United States |
Biosynthesis and Enzymatic Release of B Casomorphin Bovine Acetate
Precursor Proteins: Bovine Beta-Casein Variants (A1, A2, B)
The primary source of B-casomorphin bovine is beta-casein (β-CN), a major protein in cow's milk, constituting over 30% of the total casein content. nih.govmdpi.com Bovine beta-casein is a 209-amino-acid phosphoprotein that exhibits significant genetic polymorphism, with at least 13 identified variants. nih.govmdpi.com The most common and extensively researched of these are the A1 and A2 variants. acs.orgeverymanscience.com
The critical distinction between A1 and A2 beta-casein lies in a single amino acid substitution at position 67 of the protein chain. mdpi.combiocrick.com
A1 Beta-Casein : Possesses a histidine residue at position 67.
A2 Beta-Casein : Features a proline residue at the same position. everymanscience.com
This seemingly minor difference has a profound impact on the protein's susceptibility to enzymatic cleavage and the subsequent release of BCM-7. mdpi.com The B variant of beta-casein is structurally similar to the A1 variant in that it also contains a histidine at position 67, making it another precursor for BCM-7. nih.govresearchgate.net
The frequency of these variants differs among cattle breeds. The A1 allele is most common in high-production dairy breeds like Holstein-Friesian, while the A2 allele is more prevalent in older breeds such as Jersey and Guernsey. nih.gov
| Feature | A1 Beta-Casein | A2 Beta-Casein | B Beta-Casein |
| Amino Acid at Position 67 | Histidine | Proline | Histidine |
| Precursor to BCM-7 | Yes | No (or negligible release) | Yes |
| Common Cattle Breeds | Holstein-Friesian, Ayrshire | Jersey, Guernsey, most Indian and African breeds | Less common than A1/A2 |
Proteolytic Enzymes Involved in Peptide Generation
The release of B-casomorphin from its beta-casein precursor is a multi-step process involving several types of proteolytic enzymes.
During digestion in the gastrointestinal tract, beta-casein is subjected to a series of enzymatic actions that can liberate BCM-7, particularly from the A1 variant. mdpi.comnih.gov The process involves the sequential cleavage of specific peptide bonds:
Pepsin : This stomach enzyme initiates the hydrolysis of beta-casein into smaller peptide fragments. mdpi.com
Elastase : A pancreatic protease, elastase plays a crucial role by cleaving the peptide bond at the C-terminus of the BCM-7 sequence, specifically between isoleucine at position 66 and histidine at position 67 in the A1 beta-casein chain. researchgate.netnih.gov
Leucine Aminopeptidase (B13392206) : This intestinal enzyme is required to release the N-terminus of the BCM-7 peptide. researchgate.netnih.gov
In vitro studies have demonstrated that a combination of pepsin and pancreatin (B1164899) (a mixture containing trypsin, chymotrypsin, and elastase) can effectively release BCM-7 from A1 beta-casein. mdpi.comresearchgate.net
While the primary release of BCM-7 is attributed to digestive enzymes, the proteolytic systems of gut microbiota may also play a role. Some lactic acid bacteria (LAB), for instance, possess enzymes capable of hydrolyzing milk proteins. researchgate.net However, the specific contribution of microbial enzymes in the gut to the in vivo release of BCM-7 from beta-casein is an area requiring further research. Some microbial enzymes may also be involved in the further degradation of the peptide once it is formed. nih.gov
Raw milk naturally contains a variety of endogenous proteases, which are enzymes originating from the cow's mammary gland or somatic cells. nih.gov These enzymes can cause proteolysis in milk upon storage. While proteases like cathepsin D and elastase are present in milk, their role in generating BCM-7 pre-digestion is not fully established. nih.govresearchgate.netmdpi.com Notably, plasmin, a major endogenous protease in milk, has been shown not to release BCM-7. nih.gov The presence of BCM-7 has been detected in unprocessed raw milk, which could be a result of microbial or somatic cell-derived enzyme activity. nih.gov
Influence of Genetic Polymorphism (e.g., Amino Acid Position 67) on Release Kinetics
The genetic polymorphism at position 67 of the beta-casein chain is the single most important factor determining the release kinetics of BCM-7. nih.gov The structural difference between the histidine in the A1 variant and the proline in the A2 variant significantly alters the susceptibility of the adjacent peptide bond to enzymatic attack. mdpi.com
The peptide bond between isoleucine (66) and histidine (67) in A1 beta-casein is readily cleaved by gastrointestinal enzymes like elastase. nih.govmdpi.com In contrast, the bond between isoleucine (66) and proline (67) in the A2 variant exhibits much greater enzymatic resistance. nih.govresearchgate.net Proline's unique ring structure creates a "kink" in the peptide chain, making the bond less accessible to proteases. everymanscience.com
Consequently, the digestion of A1 beta-casein yields significantly higher concentrations of BCM-7 compared to the digestion of A2 beta-casein. nih.govresearchgate.net Research comparing the hydrolysates of different milk genotypes confirms this disparity.
| Beta-Casein Genotype | BCM-7 Released (in vitro/ex vivo studies) | Reference |
| A1/A1 | Significantly higher concentrations; up to 4 times higher than A2/A2. | researchgate.net |
| A1/A2 | Intermediate concentrations. | nih.gov |
| A2/A2 | Negligible or trace amounts detected. | mdpi.comresearchgate.net |
Formation During Dairy Processing and Fermentation
B-casomorphins can be both formed and degraded during the processing and fermentation of dairy products. nih.gov The final concentration in a product depends on the type of processing, the enzymes involved (from starter cultures, rennet, or contaminants), and the duration of ripening or fermentation. nih.govmurdoch.edu.au
Cheese Manufacturing : BCM-7 has been detected in a variety of commercial cheeses, including Cheddar, Brie, and Rokpol. nih.gov Its formation is attributed to the proteolytic activity of enzymes from starter cultures (lactic acid bacteria) and, in some cases, secondary cultures like fungi (e.g., in blue cheese). nih.gov The concentration of BCM-7 can increase during the ripening process. mdpi.com For instance, in one study on semi-hard cheese, BCM-7 concentrations were significantly higher in cheese made from A1A1 milk compared to A2A2 milk at all stages, including after pressing, salting, and ripening. mdpi.com
Yogurt and Fermented Milks : The presence of BCM-7 in commercial yogurts has not been consistently confirmed. nih.govmurdoch.edu.au While the starter cultures used in yogurt production (e.g., Lactobacillus delbrueckii ssp. bulgaricus and Streptococcus thermophilus) possess proteolytic systems that could theoretically release BCMs, they also have enzymes, such as X-prolyl dipeptidyl aminopeptidase (PepX), that can effectively degrade them. nih.gov Research suggests that BCM-7, if formed during yogurt fermentation, is likely degraded during the processing and storage, resulting in low or undetectable levels in the final product. researchgate.net
Impact of Lactic Acid Bacteria and Other Microorganisms
The enzymatic systems of lactic acid bacteria and other microorganisms used in dairy fermentation are directly responsible for the proteolysis that can release B-casomorphins from β-casein. ecu.edu.aunih.gov In cheese manufacturing, starter cultures, which commonly include species like Lactococcus lactis, contribute to the breakdown of milk proteins during ripening, leading to the formation of BCM-7. nih.govnih.gov
The situation in fermented products like yogurt is notably different. nih.gov Although the fermentation process involves lactic acid bacteria capable of proteolysis, B-casomorphins are generally not detected in commercial yogurts. nih.govresearchgate.net This suggests that the specific starter cultures used for yogurt, typically a mixture of Lactobacillus delbrueckii ssp. bulgaricus and Streptococcus thermophilus, are either not capable of releasing BCMs or, more likely, they further degrade any BCMs that are formed. nih.govmurdoch.edu.au The enzymatic activity of these bacteria may break down the peptides into smaller, inactive fragments during fermentation or storage. cabidigitallibrary.orgcurtin.edu.au Therefore, while the potential for BCM formation exists in yogurt, the processing conditions and microbial activity appear to prevent their accumulation in the final product. nih.govresearchgate.net
Occurrence and Detection in Dairy Products (Research Context)
B-casomorphins have been detected in a variety of dairy products, with concentrations varying widely depending on the product type, processing methods, and the genetic variant of β-casein in the source milk. nih.govresearchgate.net Raw cow's milk has been shown to contain BCM-7, although sometimes at very low levels. nih.govresearchgate.net The most significant occurrence of B-casomorphins is found in aged cheeses. researchgate.net
Several analytical techniques are employed for the detection and quantification of BCMs in the complex matrix of dairy products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used and highly sensitive method for this purpose. nih.govresearchgate.net Enzyme-linked immunosorbent assay (ELISA) has also been used for detection. researchgate.netmdpi.com
Research has confirmed the presence of BCM-7 in numerous cheese varieties. Studies have identified the peptide in Brie, Gorgonzola, Gouda, Fontina, and Cheddar. nih.gov The amounts can vary significantly, from 0.01 μg/g in Gorgonzola to as high as 15 μg/g in some samples of Brie. nih.gov In contrast, as previously noted, BCMs have generally not been confirmed in commercial yogurts. nih.govresearchgate.net
| Dairy Product | BCM-7 Concentration (μg/g) | Source |
|---|---|---|
| Brie | 5 to 15 | nih.gov |
| Brie | 0.15 | nih.gov |
| Gorgonzola | 0.01 - 0.11 | nih.gov |
| Gouda | 0.01 - 0.11 | nih.gov |
| Fontina | 0.01 - 0.11 | nih.gov |
| Cheddar | 0.11 | nih.gov |
| Pasteurized Milk | Not Detected | nih.gov |
| UHT Milk | Not Detected | nih.gov |
| Commercial Yogurts | Not Confirmed/Detected | nih.govresearchgate.net |
Peptide Structure and Structural Activity Relationships of B Casomorphin Bovine Acetate and Its Analogs
Primary Amino Acid Sequence and Key Structural Motifs
The primary structure of bovine β-casomorphins is characterized by a specific sequence of amino acids. Bovine β-casomorphin-7, one of the most studied in this family, has the seven-amino-acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile. wikipedia.orgchemeurope.com A common feature among all β-casomorphins is the N-terminal sequence Tyr-Pro-Phe, which is crucial for their opioid activity. mdpi.comnih.gov The tyrosine residue at the N-terminus is particularly important for binding to opioid receptors, a characteristic shared with other endogenous opioid peptides. mdpi.com
The various forms of bovine β-casomorphins are fragments of the β-casein protein, differing in the number of amino acids. nih.gov For example, β-casomorphin-5 has the sequence Tyr-Pro-Phe-Pro-Gly. wikipedia.orgchemeurope.com The presence of multiple proline residues contributes to the peptides' resistance to enzymatic degradation. nih.gov
Below is a table detailing the primary amino acid sequences of common bovine β-casomorphins.
| Compound Name | Primary Amino Acid Sequence |
| Bovine β-casomorphin-4 | Tyr-Pro-Phe-Pro |
| Bovine β-casomorphin-5 | Tyr-Pro-Phe-Pro-Gly |
| Bovine β-casomorphin-7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile |
| Bovine β-casomorphin-8 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro |
Data sourced from multiple references. wikipedia.orgchemeurope.compeptide.com
Conformational Aspects and Hydrophobicity in Opioid Activity
The three-dimensional structure and chemical properties of β-casomorphins play a significant role in their interaction with opioid receptors. Theoretical conformational analysis of β-casomorphin-5 (H-Tyr-Pro-Phe-Pro-Gly-OH) indicates that the molecule is flexible and can adopt a large number of spatial structures with different backbone forms. nih.gov
Molecular Modeling and In Silico Predictions
Molecular modeling and in silico studies have been employed to predict the interactions of β-casomorphins with opioid receptors and to understand the structural basis for their activity. These computational approaches allow for the simulation of peptide-receptor binding and can help in the design of new analogs with altered bioactivity.
In silico network analysis has been used to identify potential bioactive targets for β-casomorphin-7. actascientific.com Such studies can help to elucidate the pathways through which these peptides exert their effects and to predict the consequences of structural modifications.
Modifications and Analogs for Altered Bioactivity
To explore and enhance the biological activities of β-casomorphins, various modifications and analogs have been synthesized and studied. These modifications include cyclization, amino acid substitutions, and derivatization.
The synthesis of cyclic analogs of β-casomorphin-5 has been a strategy to improve receptor affinity and potency. nih.gov Cyclization can be achieved by substituting a residue like Proline-2 with an amino acid such as ornithine or lysine and then forming a peptide bond between the side-chain amino group and the C-terminal carboxyl group. nih.govnih.gov These cyclic analogs, particularly those with a D-amino acid at the second position, have shown high opioid receptor affinity, with a preference for μ-receptors. nih.gov
Linear analogs have also been synthesized to investigate the role of specific amino acids and their configurations. The introduction of D-amino acids at certain positions has been shown to enhance analgesic potency. nih.gov
Amino acid substitutions at various positions in the β-casomorphin sequence have profound effects on receptor affinity and selectivity. For instance, substituting L-Proline at position 4 with D-Proline in β-casomorphin-5 and its amidated form (morphiceptin) results in derivatives with very high μ-receptor affinity and selectivity. nih.gov Similarly, introducing D-Phenylalanine at position 3 also enhances binding to μ-receptors and increases analgesic potency. nih.gov
N-methylation of the peptide backbone can also alter bioactivity. However, in the case of cyclic β-casomorphin-5 analogues, N-methylation of the Phenylalanine-3 residue was found to decrease potency. nih.gov
The following table summarizes the effects of some amino acid substitutions on the receptor affinity of β-casomorphin analogs.
| Original Peptide | Modification | Effect on Receptor Affinity |
| β-casomorphin-5 | Substitution of Proline-4 with D-Proline | High μ-binding affinity and selectivity nih.gov |
| β-casomorphin-4 amide | Substitution of Proline-4 with D-Proline | High μ-binding affinity and selectivity nih.gov |
| β-casomorphin-5 | Introduction of D-Phenylalanine at position 3 | Enhanced μ-receptor binding nih.gov |
| Cyclic β-casomorphin-5 analog | N-methylation of Phenylalanine-3 | Decreased potency nih.gov |
Derivatization strategies, such as C-terminal amidation, have been used to modify the properties of β-casomorphin analogs. Amidation of the C-terminus can increase the stability of the peptide and alter its receptor binding profile. For example, β-casomorphin-(4)amide, also known as morphiceptin, shows high affinity and selectivity for μ-opioid receptors. nih.gov
Another derivatization approach involves replacing aromatic amino acids with non-proteinogenic amino acids. For example, replacing Phenylalanine-3 in a cyclic β-casomorphin-5 analog with 2-naphthylalanine led to a peptide with high affinity for both μ and δ opioid receptors, exhibiting mixed agonist/antagonist properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For B-casomorphin bovine acetate (B1210297) and its analogs, QSAR studies aim to establish a mathematical relationship between the physicochemical properties of these peptides and their opioid activity. While comprehensive 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically for B-casomorphin bovine acetate are not extensively detailed in publicly available literature, numerous studies have investigated the structure-activity relationships of its analogs, providing foundational data for such models.
These studies typically involve systematic modifications of the peptide sequence and observing the resultant changes in opioid receptor binding affinity and biological potency. Key modifications include amino acid substitutions, changes in stereochemistry (L- to D-amino acid substitution), C-terminal modifications, and cyclization of the peptide backbone. The findings from these investigations provide critical insights into the pharmacophore of B-casomorphin analogs, identifying the key structural features essential for their opioid activity.
Detailed Research Findings
Research into the structure-activity relationships of B-casomorphin analogs has revealed several key determinants of their opioid receptor affinity and potency. Modifications to the peptide backbone and individual amino acid residues have been shown to significantly impact their interaction with mu (µ) and delta (δ) opioid receptors.
One area of focus has been the substitution of L-amino acids with their D-isomers. For instance, the substitution of L-Proline at position 4 with D-Proline in β-casomorphin-(5) and its amidated form (morphiceptin) leads to derivatives with exceptionally high µ-receptor binding affinity and selectivity. nih.gov This modification is believed to induce a more favorable conformation for receptor binding. Similarly, the introduction of a D-Phenylalanine at position 3 also enhances both µ-receptor binding and analgesic potency. nih.gov
C-terminal amidation is another common modification that has been shown to increase the opioid potency of β-casomorphin-4 and -5 in both guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. nih.gov This modification also increases affinity for µ-binding sites in the brain while diminishing binding to δ-sites. nih.gov The introduction of a D-Alanine at position 2 in the amidated forms of β-casomorphin further enhances potency in the GPI assay and significantly increases binding to δ-receptors in the brain. nih.gov These D-Ala² substituted amides were found to be approximately 10 times more potent as antinociceptive agents than their corresponding non-substituted amide counterparts. nih.gov
The following interactive data tables summarize the findings on the opioid receptor binding affinities and potencies of various B-casomorphin analogs.
| Analog | Modification | Receptor Affinity/Potency Change | Receptor Selectivity |
|---|---|---|---|
| [D-Pro⁴] β-casomorphin-(5) | Substitution of L-Pro at position 4 with D-Pro | Very high µ-binding affinity | µ-selective |
| [D-Pro⁴] β-casomorphin-(4)amide | Substitution of L-Pro at position 4 with D-Pro | Very high µ-binding affinity | µ-selective |
| [D-Phe³] β-casomorphin analog | Substitution of L-Phe at position 3 with D-Phe | Enhanced µ-receptor binding and analgesic potency | µ-preferring |
| β-casomorphin-4-amide | C-terminal amidation | Increased opioid potency (GPI & MVD) and µ-binding affinity | Decreased δ-binding |
| β-casomorphin-5-amide | C-terminal amidation | Increased opioid potency (GPI & MVD) and µ-binding affinity | Decreased δ-binding |
| [D-Ala²] β-casomorphin-4-amide | D-Ala substitution at position 2 and C-terminal amidation | Increased potency (GPI), remarkable increase in δ-binding | Enhanced δ-affinity |
| [D-Ala²] β-casomorphin-5-amide | D-Ala substitution at position 2 and C-terminal amidation | Increased potency (GPI), remarkable increase in δ-binding | Enhanced δ-affinity |
| Analog | µ-Receptor IC50 (nM) | δ-Receptor IC50 (nM) |
|---|---|---|
| β-casomorphin-5 | 200 | >10000 |
| [D-Pro⁴] β-casomorphin-5 | 1.5 | >10000 |
| β-casomorphin-4-amide (Morphiceptin) | 20 | >10000 |
| [D-Pro⁴] β-casomorphin-4-amide | 0.8 | >10000 |
| [D-Ala²] β-casomorphin-5-amide | 15 | 300 |
These findings underscore the importance of specific amino acid residues and their stereochemistry in defining the opioid activity of B-casomorphin analogs. The N-terminal tyrosine residue is known to be crucial for opioid activity, mimicking the pharmacophore of endogenous opioid peptides like enkephalins. The proline residues are believed to induce a folded conformation that is favorable for receptor interaction. The systematic modifications of the B-casomorphin structure provide a rational basis for the design of more potent and selective opioid peptides.
Mechanisms of Action and Biological Modulation in Preclinical and in Vitro Systems
Interactions with the Immune System (Mechanistic Studies)
B-casomorphin bovine acetate (B1210297) has been shown to interact with the immune system by modulating the activity of immune cells and influencing inflammatory responses in various preclinical models.
Modulation of Lymphocyte Proliferation (in vitro models)
In vitro studies have demonstrated that B-casomorphin can influence the proliferation of lymphocytes, key cells of the adaptive immune system. One study found that B-casomorphin significantly inhibited the proliferation of human colonic lamina propria lymphocytes when stimulated with Concanavalin A unit.no. This anti-proliferative effect was observed to be mediated through opiate receptors, as it could be reversed by the opioid antagonist naloxone unit.no.
Further research on mouse splenocytes has provided more specific insights into the modulation of lymphocyte subsets. In these in vitro experiments, treatment with B-casomorphin resulted in a reduction in the numbers of CD20+ B cells, CD4+ T cells, and regulatory T cells (Tregs), while concurrently increasing the population of CD8+ T cells researchgate.net. These findings suggest a targeted effect on different lymphocyte populations, potentially altering the balance of the immune response.
Table 1: Effects of B-casomorphin on Lymphocyte Subsets in vitro
| Cell Type | Species | Model | Observed Effect | Reference |
|---|---|---|---|---|
| Colonic Lamina Propria Lymphocytes | Human | Concanavalin A-stimulated cells | Inhibition of DNA synthesis | unit.no |
Effects on Inflammatory Responses and Markers (animal models)
Animal models have been instrumental in elucidating the effects of B-casomorphin on inflammatory processes. Studies in rodents have shown that the administration of milk containing A1 beta-casein, the precursor to B-casomorphin-7, is associated with increased levels of the inflammatory marker myeloperoxidase (MPO) in the colon nih.govresearchgate.net. This effect was shown to be opioid-dependent, as it was blocked by the administration of naloxone nih.govresearchgate.net.
In addition to MPO, oral administration of B-casomorphin-7 to mice has been shown to increase the expression of other inflammatory markers, including monocyte chemotactic protein-1 and interleukin-4 nih.gov. These studies also observed increased levels of immunoglobulins and enhanced infiltration of leukocytes into the intestinal villi, suggesting that B-casomorphin can stimulate inflammatory responses through pathways such as the Th2 pathway nih.gov.
Table 2: Pro-inflammatory Effects of B-casomorphin in Animal Models
| Animal Model | Marker/Response | Outcome | Reference |
|---|---|---|---|
| Rats | Myeloperoxidase (MPO) in colon | Increased | nih.govresearchgate.net |
| Mice | Myeloperoxidase (MPO), Monocyte Chemotactic Protein-1, Interleukin-4 | Increased | nih.gov |
| Mice | Immunoglobulins, Leukocyte infiltration | Increased | nih.gov |
Enzymatic Inhibition Activities
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is the primary enzyme responsible for the degradation of B-casomorphin-7. Research has indicated that B-casomorphin can, in turn, influence the expression of this enzyme. In a study involving peripheral blood mononuclear cells from children with atopic dermatitis, B-casomorphin-7 was found to cause a decrease in the gene expression of DPP-IV d-nb.info. This suggests a potential feedback mechanism where the peptide may modulate the activity of its own degrading enzyme. Furthermore, studies in rats have shown that a diet containing A1 beta-casein leads to higher activity of jejunal DPP-IV compared to a diet with A2 beta-casein nih.gov.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition (in vitro and in silico studies)
Recent in vitro and in silico studies have explored the potential of B-casomorphin to inhibit cholinesterase enzymes, which are critical for neurotransmitter regulation. In one in vitro study, bovine B-casomorphin-7 demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), with up to 80-81% inhibition observed unit.noresearchgate.net. The same peptide showed a lower inhibitory effect on acetylcholinesterase (AChE), with an inhibition of 43% at a 1 mg/mL concentration researchgate.net. While molecular docking models predicted a higher affinity for AChE, the in vitro results confirmed a more potent inhibition of BChE researchgate.net. These findings suggest that dairy-derived opioid peptides have the potential to act as cholinesterase inhibitors researchgate.net.
Table 3: In Vitro Cholinesterase Inhibition by Bovine B-casomorphin-7
| Enzyme | Inhibition Percentage | Concentration | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 43% | 1 mg/mL | researchgate.net |
Other Theoretical and Hypothesized Physiological Roles (Preclinical and Animal Evidence)
Beyond its well-defined interactions with the immune and enzymatic systems, preclinical and animal studies suggest other physiological roles for B-casomorphin. One of the most consistently reported effects in rodent models is its influence on gastrointestinal motility. Studies have shown that milk containing A1 beta-casein, or the direct administration of B-casomorphin-7, significantly increases gastrointestinal transit time nih.govresearchgate.netnih.govamazonaws.com. This effect is mediated by the activation of μ-opioid receptors in the gut, as it can be blocked by opioid antagonists like naloxone nih.govresearchgate.net. This opioid-induced delay in gut transit is a key hypothesized physiological role for the compound amazonaws.comsante-et-nutrition.com.
Central Nervous System Modulation (animal models)
Bovine β-casomorphins are recognized as µ-opioid receptor agonists. nih.govmdpi.com Their ability to cross the intestinal barrier and potentially the blood-brain barrier allows them to exert influence on the central nervous system (CNS). nih.gov The primary mechanism of CNS modulation is through the activation of opioid receptors, which are widely distributed throughout the brain and nervous system. mdpi.comtandfonline.com This interaction can lead to various neurological effects, including the modulation of the serotonergic system. figshare.com
Animal studies have provided evidence for the systemic effects of β-casomorphins. For instance, in Wistar rats, the consumption of milk containing A1 β-casein, the precursor to β-casomorphin-7 (BCM-7), resulted in a delayed gastrointestinal transit time. figshare.com This effect was reversed by the administration of naloxone, a specific opioid receptor antagonist, confirming that the mechanism was opioid-related and highlighting the peptide's impact on the gut-brain axis, which connects the enteric and central nervous systems. tandfonline.comfigshare.comacs.org
Table 1: Central Nervous System (CNS) Modulation by B-Casomorphins in Animal Models
| Model System | B-Casomorphin Studied | Key Findings | Mechanism Implicated | Reference |
|---|---|---|---|---|
| Wistar Rats | B-Casomorphin-7 (from A1 milk) | Delayed intestinal transit time. | Opioid receptor activation (effect blocked by naloxone). | figshare.com |
| General Animal Models | B-Casomorphin-7 | Affects the serotonergic system in the brain. | Direct influence independent of opioid receptors has been suggested. | figshare.com |
| Rodents | B-Casomorphins | Can cross the blood-brain barrier to interact with central opioid receptors. | Activation of μ-opioid receptors in the CNS. | nih.govtandfonline.com |
Influence on Learning Behaviors (animal models)
The opioid activity of bovine β-casomorphins extends to the modulation of cognitive functions, specifically learning and memory, as demonstrated in rodent models. The effects appear to be dose-dependent and can be influenced by the specific casomorphin fragment being studied.
A key study investigated the effects of systemically administered bovine β-casomorphin-5 in mice. nih.gov While various doses (0.1-20 mg/kg) had no significant effect on their own, a low dose (1 mg/kg) was found to improve learning and memory impairments induced by scopolamine, a cholinergic antagonist. nih.gov This ameliorating effect was observed in both spatial short-term memory (tested via spontaneous alternation in a Y-maze) and non-spatial long-term memory (tested via a step-down passive avoidance response). nih.gov The central mediation of this effect was confirmed as pretreatment with µ-opioid receptor antagonists, such as β-funaltrexamine and naloxonazine, prevented the memory improvement. nih.gov This indicates that the cognitive enhancement is mediated through central µ1-opioid receptors. nih.gov In contrast, other studies have shown that daily injections of BCM-7 in neonatal rat pups led to impaired active and passive avoidance learning behaviors. nih.gov
Table 2: Influence of B-Casomorphins on Learning Behaviors in Animal Models
| Model System | B-Casomorphin Studied | Behavioral Test | Key Findings | Reference |
|---|---|---|---|---|
| Mice | B-Casomorphin-5 | Y-maze (spatial short-term memory), Passive Avoidance (long-term memory) | A low dose (1 mg/kg) improved scopolamine-induced memory impairment. Effect was blocked by µ-opioid antagonists. | nih.gov |
| Neonatal Rat Pups | B-Casomorphin-7 | Active and Passive Avoidance | Daily injections impaired learning behaviors. | nih.gov |
Anticarcinogenic and Antiproliferative Actions (cellular models)
In vitro studies using cellular models have revealed potential anticarcinogenic and antiproliferative properties of β-casomorphins. Research has demonstrated that these peptides can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and receptor binding.
One study investigated the effects of five different casomorphin peptides, including β-casomorphin, on the T47D human breast cancer cell line. acs.org All tested peptides were found to decrease cell proliferation in a dose-dependent manner. acs.org Further investigation into the mechanism suggested that these peptides bind to delta- and kappa-opioid binding sites on the T47D cells and also act as partial competitors at somatostatin receptors. acs.org Subsequent research confirmed these findings, showing that casomorphins can induce cell cycle inhibition in T47D cells by increasing the percentage of cells in the G0/G1 phase and reducing the number in the S and G2/M phases. researchgate.net The antiproliferative effects of casomorphins have also been observed in human prostatic cancer cell lines (PC-3, DU 145, and LNCaP) and were shown to induce apoptosis in HL-60 leukemia cells. researchgate.net
Table 3: Antiproliferative Actions of B-Casomorphins in Cellular Models
| Cell Line | Cancer Type | B-Casomorphin Studied | Observed Effect | Mechanism Implicated | Reference |
|---|---|---|---|---|---|
| T47D | Human Breast Cancer | B-Casomorphin and other casomorphins | Dose-dependent decrease in cell proliferation; cell cycle arrest at G0/G1 phase. | Binding to delta- and kappa-opioid sites; partial competition at somatostatin receptors. | acs.orgresearchgate.net |
| PC-3, DU 145, LNCaP | Human Prostatic Cancer | Various casomorphins | Dose-dependent reduction in cell proliferation. | Partial interaction with opioid receptor binding sites. | researchgate.net |
| HL-60 | Human Leukemia | B-Casomorphin-7 | Induction of apoptosis. | Not specified. | researchgate.net |
Antihypertensive Properties (in vitro/animal models)
While many bioactive peptides derived from casein are known for their antihypertensive properties, these effects are primarily attributed to a class of peptides known as "casokinins," which inhibit the angiotensin-converting enzyme (ACE). nih.govkisti.re.kr However, some research suggests that certain opioid peptides derived from casein can also influence blood pressure through mechanisms involving opioid receptors.
Studies on spontaneously hypertensive rats (SHRs) have shown that specific peptides derived from αs1-casein, which are structurally distinct from β-casomorphins, exert a significant antihypertensive effect. acs.orgnih.gov For example, the αs1-casein peptides RYLGY and AYFYPEL produced a notable decrease in systolic blood pressure. acs.org The co-administration of naloxone, an opioid antagonist, completely abolished this blood pressure-lowering effect, demonstrating that the activity is mediated by opioid receptors. acs.orgnih.gov While β-casomorphins are the most well-known opioid peptides from casein, the direct antihypertensive action of common β-casomorphins like BCM-7 and BCM-5 has not been clearly established. researchgate.net However, it has been suggested that β-Casomorphin-9 (BCM-9), a longer peptide fragment, may possess antihypertensive properties, though this requires further investigation. nih.gov
Table 4: Antihypertensive Properties of Casein-Derived Opioid Peptides
| Model System | Peptide Studied | Key Findings | Mechanism Implicated | Reference |
|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | αs1-casein peptides (RYLGY, AYFYPEL) | Oral administration significantly decreased systolic blood pressure. | Opioid receptor activation (effect blocked by naloxone). | acs.orgnih.gov |
| In Silico / Review | β-Casomorphin-9 (BCM-9) | Considered a potentially bioactive peptide with antihypertensive properties. | Not specified. | nih.gov |
Degradation Pathways and Stability of B Casomorphin Bovine Acetate
Enzymatic Degradation by Peptidases (e.g., DPP4, X-prolyl Dipeptidyl Aminopeptidase (B13392206) PepX)
The primary enzyme responsible for the degradation of B-casomorphin bovine acetate (B1210297) is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. nih.gov This enzyme is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides. Given that the N-terminal sequence of bovine β-casomorphin-7 is Tyr-Pro, DPP-IV plays a crucial role in its inactivation. The action of DPP-IV on B-casomorphin results in the removal of the Tyr-Pro dipeptide, thereby diminishing its opioid activity. The efficiency of this degradation can be a critical factor in determining the bioavailability and potential physiological effects of the peptide.
In addition to DPP-IV, another significant enzyme in the degradation of proline-rich peptides is X-prolyl dipeptidyl aminopeptidase (PepX). PepX, an intracellular peptidase often found in lactic acid bacteria (LAB) used in dairy fermentation, specifically hydrolyzes peptide bonds involving proline residues. nih.gov During processes like yogurt and cheese production, the proteolytic systems of starter cultures, which include enzymes like PepX, can lead to the breakdown of B-casomorphins. nih.gov For instance, studies on yogurt processing have shown that starter cultures such as Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus can completely degrade β-casomorphin-5 and β-casomorphin-7. nih.gov The degradation of B-casomorphins during fermentation can result in the formation of smaller, inactive peptide fragments. nih.govnih.gov
Other gastrointestinal enzymes, such as pepsin and pancreatin (B1164899), are involved in the initial liberation of B-casomorphin from the parent β-casein molecule. mdpi.com However, once formed, its unique structure confers significant resistance to further digestion by many common proteases, making DPP-IV and microbial peptidases like PepX key players in its subsequent breakdown.
Resistance to Proteolysis and its Implications (Proline-Rich Sequences)
B-casomorphin bovine acetate is notably resistant to hydrolysis by many gastrointestinal proteases, a characteristic attributed to its high content of proline residues. nih.gov Proline is a unique amino acid due to its cyclic side chain, which imposes significant conformational rigidity on the peptide backbone. nih.govyoutube.com This rigidity restricts the flexibility of the peptide chain, making it a poor substrate for many proteases that require a certain degree of flexibility in their target sequences to bind and cleave effectively.
The proline residues in B-casomorphins contribute to the formation of a polyproline type II (PPII) helix, a left-handed helical structure. nih.gov This conformation sterically hinders the access of proteolytic enzymes to the peptide bonds. The imide bond formed by proline is also less susceptible to cleavage compared to the amide bonds of other amino acids. This inherent resistance to proteolysis means that B-casomorphin can persist longer in the gastrointestinal tract compared to other dietary peptides, which may increase its potential for local biological activity or absorption into the bloodstream.
The amino acid at position 67 of the β-casein chain, which is adjacent to the C-terminus of β-casomorphin-7, also plays a critical role in its initial release and subsequent stability. In A1 β-casein, this position is occupied by histidine, creating a cleavage site that is more susceptible to enzymatic action, leading to a higher release of β-casomorphin-7. tandfonline.com Conversely, in A2 β-casein, this position is held by proline, which forms a more proteolytically resistant bond, resulting in a significantly lower release of β-casomorphin-7. mdpi.comtandfonline.com
Factors Influencing In Vivo and In Vitro Stability and Bioavailability
The stability and bioavailability of this compound are influenced by a multitude of factors, both within a living organism and in experimental conditions.
In Vivo Factors:
Genetic Variants of β-Casein: As mentioned, the A1 and A2 variants of β-casein are primary determinants of the amount of β-casomorphin-7 released during digestion. mdpi.comtandfonline.com Milk containing A1 β-casein yields significantly higher concentrations of β-casomorphin-7. researchgate.netnih.govmdpi.com
DPP-IV Activity: The level and activity of DPP-IV in the intestinal brush border and in plasma are critical for the in vivo degradation of B-casomorphin. nih.gov Individual variations in DPP-IV expression or function could influence the half-life and systemic exposure to this peptide.
Gastrointestinal Transit Time: A slower gastrointestinal transit time may increase the duration of exposure of the intestinal mucosa to B-casomorphin, potentially enhancing its local effects or the likelihood of its absorption. nih.gov
Intestinal Permeability: The integrity of the intestinal barrier is a key factor in the bioavailability of B-casomorphin. researchgate.net In certain conditions associated with increased intestinal permeability, a higher amount of intact B-casomorphin may cross into the bloodstream. researchgate.net
Gut Microbiota: The composition of the gut microbiota can influence the local enzymatic environment. Certain bacteria possess peptidases capable of degrading B-casomorphin, thereby affecting its local concentration and stability.
In Vitro Factors:
pH: The pH of the environment can affect both the activity of proteolytic enzymes and the conformation of the peptide itself. For example, the optimal pH for PepX from S. thermophilus is in the range of 6.5–8.2, and it is inactivated at a pH below 5.0. nih.gov
Temperature: Heat treatment during milk processing, such as pasteurization and ultra-high temperature (UHT) treatment, can influence the structure of β-casein and potentially affect the subsequent release and stability of B-casomorphin during digestion. nih.govresearchgate.netmurdoch.edu.au Studies have shown that different heat treatments can alter the amount of β-casomorphin-7 released after in vitro digestion. murdoch.edu.au
Food Matrix and Processing: The presence of B-casomorphins and their stability are significantly affected by dairy processing. During the fermentation of yogurt, the activity of lactic acid bacteria can lead to the degradation of B-casomorphins. nih.govnih.gov In cheese ripening, a complex interplay of enzymes from milk, rennet, and starter and non-starter microorganisms can either generate or degrade B-casomorphins over time. nih.gov
Interactive Data Table: Release of β-Casomorphin-7 (BCM-7) under Various Conditions
| Condition | β-Casein Phenotype | BCM-7 Concentration | Source |
| In vitro digestion of raw milk | A1A1 | 3.89 ng/mL | nih.gov |
| In vitro digestion of raw milk | A1A2 | 5.09 ng/mL | nih.gov |
| In vitro digestion of raw milk | A2A2 | 3.37 ng/mL | nih.gov |
| In vitro digestion of A1 milk | A1 | 51.5 µg/mL | mdpi.com |
| In vitro digestion of A2 milk | A2 | 3.7 µg/mL | mdpi.com |
| Ex vivo digestion of A1A1 milk (1 hr) | A1A1 | 1.85 mg/g β-CN | mdpi.com |
| Ex vivo digestion of A2A2 milk (1 hr) | A2A2 | 0.01 mg/g β-CN | mdpi.com |
| In vitro digestion of heated milk (73°C/20s) | A1A1 | 198.10 ng/mL | murdoch.edu.au |
| In vitro digestion of heated milk (85°C/5min) | A1A1 | 127.25 ng/mL | murdoch.edu.au |
| In vitro digestion of heated milk (121°C/12min) | A1A1 | 163.45 ng/mL | murdoch.edu.au |
| In vitro digestion of heated milk (all temps) | A2A2 | Not Released | murdoch.edu.au |
Analytical and Research Methodologies for B Casomorphin Bovine Acetate
Extraction and Purification Techniques from Biological Matrices and Products
The accurate analysis of B-casomorphin bovine acetate (B1210297) necessitates its effective isolation from complex biological samples such as milk, dairy products, and physiological fluids. The initial step often involves enzymatic hydrolysis to release the peptide from its precursor, β-casein. Following hydrolysis, a combination of extraction and purification methods is employed to remove interfering substances and concentrate the analyte.
A common approach begins with the precipitation of larger proteins and lipids. For instance, in milk samples, caseins can be extracted and then subjected to simulated gastrointestinal digestion using enzymes like pepsin springernature.com. The resulting peptide mixture is then further purified.
Solid-Phase Extraction (SPE) is a widely used technique for the purification of B-casomorphins. This method utilizes a solid stationary phase, typically packed in a cartridge, to selectively adsorb the target analyte from the liquid sample. For B-casomorphins, reverse-phase SPE cartridges, such as those containing C18 sorbent, are frequently employed. The sample is loaded onto the column, and interfering substances are washed away with a weak solvent. The B-casomorphins are then eluted with a stronger organic solvent, such as acetonitrile, often modified with an acid like trifluoroacetic acid (TFA) to improve peak shape in subsequent chromatographic analysis.
Immunoaffinity Chromatography (IAC) offers a highly specific purification method. This technique is a form of affinity chromatography where the stationary phase consists of an antibody that specifically binds to the target analyte, in this case, B-casomorphin. The sample is passed through the column, and the B-casomorphin is selectively retained by the immobilized antibodies. After washing away unbound components, the purified B-casomorphin is eluted by changing the buffer conditions, for example, by altering the pH. IAC is particularly valuable for isolating the target peptide from highly complex matrices with high purity.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating B-casomorphin bovine acetate from other peptides and components in the purified extract, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of B-casomorphins. Specifically, Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile.
The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, like B-casomorphins, interact more strongly with the nonpolar stationary phase and are retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the retained compounds are sequentially eluted from the column.
The eluted B-casomorphin is then detected by a detector, most commonly a UV-Vis detector set at a wavelength where the peptide bonds absorb light (around 214-220 nm). The area of the resulting chromatographic peak is proportional to the concentration of the analyte in the sample, allowing for quantification. The identity of the peptide is confirmed by comparing its retention time with that of a known standard.
Table 1: Examples of RP-HPLC Conditions for B-Casomorphin Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C12 Phenomenex Jupiter Proteo (250x4.6 mm, 4 µm, 90 Å) | ProntoSIL-120-5-C18 |
| Mobile Phase A | 0.1% (v/v) TFA in deionized water | Not specified |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile | Not specified |
| Gradient | 0% to 30% B over 45 min | Not specified |
| Detection | Not specified | 226 nm |
| Reference | wur.nl | mdpi.com |
Spectrometric Techniques for Identification and Quantification
While HPLC provides separation and initial quantification, spectrometric techniques are indispensable for unambiguous identification and highly sensitive quantification of this compound.
Mass Spectrometry (MS), including Tandem Mass Spectrometry (MS/MS) and High-Resolution MS
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC (LC-MS), it provides a highly selective and sensitive method for the analysis of B-casomorphins. The HPLC system separates the peptides, which are then introduced into the mass spectrometer.
In the MS source, the peptides are ionized, most commonly using Electrospray Ionization (ESI). The resulting ions are then separated in the mass analyzer based on their m/z ratio, and a mass spectrum is generated. The molecular weight of B-casomorphin can be determined from its mass spectrum, providing strong evidence for its identification.
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the m/z of B-casomorphin is selected and then fragmented. The resulting fragment ions are then analyzed to produce a product ion spectrum. This fragmentation pattern is unique to the structure of the peptide and serves as a "fingerprint" for its definitive identification. This technique is particularly useful for distinguishing B-casomorphins from other peptides with similar masses.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the analyte. This high degree of accuracy further enhances the confidence in the identification of B-casomorphin and can help to differentiate it from isobaric interferences. Techniques like Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) are employed for both the identification and quantification of B-casomorphins at very low concentrations (ng/mL levels) in milk springernature.commurdoch.edu.au.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with Mass Spectrometry (CE-MS), it provides a powerful tool for the analysis of peptides like B-casomorphins. In the context of B-casomorphin research, capillary zone electrophoresis has been used to determine the phenotype of β-casein at the protein level, which is crucial for understanding the potential for B-casomorphin release nih.gov. The high separation efficiency of CE, combined with the sensitive and selective detection by MS, makes CE-MS a valuable technique for the analysis of complex peptide mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For peptides like B-casomorphin, ¹H NMR spectroscopy can provide detailed information about the conformation of the peptide backbone and the side chains of the amino acid residues.
A study utilizing ¹H NMR has investigated the structural behavior of B-casomorphin 7 at different pH values (2.3 and 6.7) wur.nl. This research revealed the presence of cis-trans isomerism around the proline residues in the peptide sequence. Specifically, cis and trans isomers were observed for the Tyr¹–Pro² and Phe³–Pro⁴ peptide bonds at both pH levels. Interestingly, cis isomers of the Gly⁵–Pro⁶ bond were only observed at the lower pH of 2.3 wur.nl. These pH-induced conformational changes are significant as they may influence the enzymatic release of B-casomorphin 7 from its parent protein, β-casein, under the acidic conditions of the stomach, as well as its subsequent enzymatic degradation wur.nl.
Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Immunological assays are widely used for the detection and quantification of B-casomorphin-7 (BCM-7), the most studied form of bovine casomorphin. The Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent technique in this category due to its high sensitivity and suitability for screening a large number of samples.
The principle of a competitive ELISA for BCM-7 involves the peptide in a sample competing with a labeled BCM-7 (e.g., conjugated to an enzyme) for binding to a limited number of specific anti-BCM-7 antibodies coated on a microplate. The amount of labeled BCM-7 that binds to the antibody is inversely proportional to the concentration of BCM-7 in the sample. The signal produced by the enzyme's reaction with a substrate is then measured to determine the peptide's concentration. Commercial ELISA kits are available for the quantification of bovine BCM-7 in various samples, including milk, dairy products, and biological fluids. creative-diagnostics.comnih.govnih.gov
Despite their convenience, the effectiveness and accuracy of ELISA methods can be influenced by the quality of the antibodies and the complexity of the sample matrix. researchgate.net Research comparing ELISA results with those from "gold standard" methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has highlighted potential limitations. For instance, one study investigating BCM-7 in yogurt found that a commercial sandwich ELISA kit was not suitable for quantification in fermented dairy milk. ecu.edu.auoup.com The study revealed that BCM-7 levels measured by ELISA were much lower than those obtained by LC-MS/MS and that BCM-7 degraded during yogurt processing. researchgate.netecu.edu.auoup.com The discrepancy was attributed to the potential cross-reactivity of antibodies with BCM-7 precursors or degradation products, leading to inaccurate quantification. researchgate.net
Another analytical approach is the enzyme-linked aptamer-sorbent assay (ELASA), which uses aptamers—short, single-stranded DNA or RNA molecules—as the recognition element instead of antibodies. nih.gov This method has been evaluated for the assay of BCM-7 in biological fluids, demonstrating the potential of aptamers as an alternative to antibodies for detecting this peptide. nih.gov
Table 1: Comparison of Analytical Methods for BCM-7 Quantification
| Methodology | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| ELISA | Antigen-antibody competition | High sensitivity, high throughput, relatively low cost | Potential for cross-reactivity, matrix effects, accuracy can be lower than MS methods | nih.govresearchgate.netecu.edu.au |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification | High specificity and accuracy ("Gold Standard"), can identify different peptide forms | Higher cost, lower throughput, requires specialized equipment and expertise | ecu.edu.auoup.com |
| ELASA | Aptamer-target binding competition | High affinity and specificity of aptamers, potential for novel assay development | Less commonly used, requires specific aptamer development | nih.gov |
In Silico Modeling and Simulation Techniques
Computational, or in silico, methods are increasingly valuable tools in peptide research. They allow for the simulation of molecular interactions and the prediction of pharmacokinetic properties, providing insights that can guide further experimental work.
B-casomorphin-7 is known to be an agonist for μ-opioid receptors. nih.govmdpi.comacs.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., BCM-7) when bound to a second (the receptor, e.g., a μ-opioid receptor) to form a stable complex. These studies are fundamental to understanding the structural basis of the peptide's opioid activity.
In silico network analyses have been performed to identify the bioactive targets of BCM-7. actascientific.comresearchgate.net These studies confirmed that BCM-7 interacts with the mu-type opioid receptor (OPRM1), which is a key component in pathways such as neuroactive ligand-receptor interaction and morphine addiction. actascientific.com The affinity of BCM-7 for the μ-opioid receptor is attributed to the presence of a tyrosine (Tyr) residue at its N-terminus, a structural feature it shares with endogenous opioid peptides like enkephalins and endorphins. nih.gov By modeling the binding pose and calculating the binding energy, researchers can elucidate the specific amino acid residues on both the peptide and the receptor that are critical for the interaction.
Predicting the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a peptide like BCM-7 is essential for understanding its potential in vivo effects. In silico models are used to estimate these properties based on the peptide's physicochemical characteristics. nih.gov
For absorption, physiologically based models like the Advanced Compartmental Absorption and Transit (ACAT) model can be adapted to predict the passage of peptides across the gastrointestinal tract. altex.org These models consider factors such as intestinal permeability, transit time, and enzymatic degradation. Experimental data from in vitro systems, such as Caco-2 cell monolayers, can be used to measure peptide transport and inform these predictive models. nih.gov For example, studies have investigated the uptake of BCM-7 across Caco-2 cells, showing that factors like high glucose concentrations can increase its transport, suggesting that diet could influence its bioavailability. nih.gov
These computational tools allow for an early assessment of a peptide's likelihood of reaching target tissues in a biologically active form after oral ingestion, though they are predictive and require validation through in vivo studies. nih.gov
In Vitro and Ex Vivo Digestion Models for Biopeptide Release Studies
To exert any biological activity following the consumption of milk, this compound must first be released from its parent protein, β-casein, during digestion. In vitro and ex vivo digestion models are indispensable for studying this process under controlled laboratory conditions that simulate the human gastrointestinal environment.
These models typically involve a two-stage process: a gastric phase using the enzyme pepsin at an acidic pH, followed by an intestinal phase using enzymes like pancreatin (B1164899) (a mix of trypsin, chymotrypsin, and other enzymes) at a neutral pH. otago.ac.nzbohrium.comresearchgate.net Researchers use these models to compare the release of BCM-7 from different genetic variants of β-casein, primarily A1 and A2. researchgate.netnih.gov
Numerous studies have consistently demonstrated that in vitro digestion of the A1 variant of β-casein releases significantly more BCM-7 than the digestion of the A2 variant. otago.ac.nzresearchgate.netmdpi.comresearchgate.net The key difference lies in the amino acid at position 67 of the protein chain: a histidine in the A1 variant makes the preceding peptide bond more susceptible to enzymatic cleavage, whereas a proline in the A2 variant confers greater resistance. researchgate.net
Ex vivo models have also been employed, using actual gastrointestinal juices from humans to enhance the physiological relevance of the simulation. researchgate.netmdpi.comkc-usercontent.com One such study assessed BCM-7 release from milk containing various β-casein variants (A¹, A², F, and I) and found that while all variants released some BCM-7, the amounts were substantially higher from the A¹ family (1.85–3.28 mg/g β-CN) compared to the A² family (0.01–0.06 mg/g β-CN). researchgate.net
The conditions of the digestion model, such as the specific enzymes used and the protease-to-substrate ratio, can significantly impact the amount of BCM-7 released. nih.gov These models are crucial for estimating potential human exposure to BCM-7 from various dairy products. tandfonline.com
Table 2: Selected Findings from In Vitro/Ex Vivo Digestion Studies on BCM-7 Release
| Study Type | Substrate | Key Finding | Reference |
|---|---|---|---|
| Ex Vivo Digestion (Human GI juices) | Bovine milk with β-casein variants A¹, A², F, I | Significantly higher BCM-7 release from A¹ family (1.85–3.28 mg/g β-CN) vs. A² family (0.01–0.06 mg/g β-CN). | researchgate.net |
| In Vitro Digestion (Pepsin, Pancreatin) | Milk and cheeses with A1 or A2 β-casein | BCM-7 was released from both A1 and A2 samples, but the release was more marked for A1. Release depended on enzyme type and ratio. | nih.gov |
| In Vitro Digestion (Pepsin, Corolase PP™) | Bovine β-casein variants (A1, A2, B) and infant formulas | BCM-7 was generated from variants A1 and B, but not from variant A2. | bohrium.com |
| In Vitro Digestion (Pepsin, Pancreatin, Leucine aminopeptidase) | Casein from regular (A1/A2) and A2 milk | Significantly less BCM-7 was released from A2 milk casein compared to regular milk casein. | otago.ac.nzresearchgate.net |
| In Vitro Digestion (Pepsin) | Hydrolyzed milk from A1/A1 and A2/A2 cows | The content of BCM-7 was 4 times higher in hydrolyzed milk from A1/A1 cows than from A2/A2 cows. | researchgate.net |
Research Gaps and Future Directions in the Academic Study of B Casomorphin Bovine Acetate
Elucidation of Comprehensive Mechanistic Pathways and Secondary Messenger Systems
A primary research gap exists in the detailed understanding of the intracellular signaling cascades initiated by bovine beta-casomorphins. It is well-established that BCMs, particularly beta-casomorphin-7 (BCM-7), are agonists for μ-opioid receptors, which are widely expressed in the gastrointestinal tract and central nervous system researchgate.netmdpi.comnih.gov. Activation of these receptors is known to influence physiological processes such as gastrointestinal motility and mucus production mdpi.com. The involvement of the opioid signaling pathway has been confirmed in rodent studies where the effects of A1 beta-casein on gastrointestinal transit were blocked by the opioid receptor antagonist naloxone mdpi.com.
However, beyond receptor binding, the specific downstream pathways and secondary messenger systems modulated by BCMs are not fully characterized. While μ-opioid receptor activation typically involves coupling to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP), detailed studies confirming this cascade for BCMs are limited. An in-silico network analysis identified 15 potential bioactive targets for BCM-7, which were associated with 18 distinct pathways, but the specific intracellular messengers remain to be elucidated experimentally actascientific.com. Future research must focus on mapping these signaling networks to understand the full spectrum of cellular responses to BCM exposure.
Standardization and Improvement of Analytical Techniques for Quantification in Complex Matrices
Accurate quantification of beta-casomorphins in complex biological and food matrices, such as milk, dairy products, and gastrointestinal fluids, remains a significant challenge. Discrepancies in reported BCM concentrations across studies are often attributed to variations in analytical methodologies mdpi.com.
Several techniques are currently employed, each with inherent strengths and limitations:
Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV): This method is well-established and relatively cost-effective. However, it is susceptible to co-elution, where peptides with similar properties can elute simultaneously, potentially leading to an overestimation of BCM content.
Enzyme-Linked Immunosorbent Assay (ELISA): While useful for quantification, ELISA-based methods may also overestimate results when applied to complex matrices like milk mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the state-of-the-art approach for both identification and quantification sciforum.net. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offer high sensitivity and selectivity researchgate.net. The use of stable isotope-labeled internal standards and sample purification steps like solid-phase extraction (SPE) can further enhance accuracy and achieve quantification at the nanogram-per-milliliter level researchgate.net.
The variability in results highlights a critical need for the standardization of both in vitro digestion protocols and analytical procedures. Future work should focus on developing and validating universal methods to ensure comparability and reliability of data across different research laboratories.
Table 1: Comparison of Analytical Techniques for B-Casomorphin Quantification
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| RP-HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance. | Cost-effective, well-established, user-friendly. | Potential for co-elution leading to overestimation; lower sensitivity. |
| ELISA | Antigen-antibody reaction for specific peptide detection. | High throughput, can be highly sensitive. | Cross-reactivity and matrix effects can lead to inaccurate quantification. |
| LC-MS/MS | Separation by chromatography followed by mass-based detection of parent and fragment ions. | High selectivity and sensitivity; accurate quantification with internal standards. | Higher equipment cost and complexity. |
| LC-HRMS | Separation by chromatography followed by high-resolution mass analysis. | Confirms peptide identity through accurate mass measurement; high sensitivity. | Requires specialized instrumentation and expertise. |
Exploration of Novel Analogs and Derivatization Strategies for Research Applications
The synthesis of novel beta-casomorphin analogs and derivatives is a promising research direction for developing powerful tools to probe their physiological functions. By systematically modifying the amino acid sequence of naturally occurring BCMs, researchers can investigate structure-activity relationships and enhance specific properties like receptor affinity, selectivity, or metabolic stability.
For instance, research has demonstrated that synthetic modification can alter the pharmacological profile of these peptides. In one study, analogues of a cyclic beta-casomorphin-5 derivative were prepared through conventional solution synthesis nih.gov. The replacement of the Phenylalanine residue at position 3 with 2-naphthylalanine resulted in a novel peptide with high affinity for both μ- and δ-opioid receptors, functioning as a μ-agonist but a δ-antagonist nih.gov. This creation of a mixed-functionality ligand represents a significant step in developing research tools to dissect the roles of different opioid receptor subtypes nih.gov. Similarly, other studies have utilized semisynthetic analogues, such as D-Ala2-β-CM-4-NH2, in animal models to study the effects of BCMs on opioid receptor development nih.gov. The continued exploration of such derivatization strategies will be crucial for creating more potent and selective molecular probes for both in vitro and in vivo research applications.
Integration of Multi-Omics Approaches (e.g., Peptidomics) to Study Biotransformation
The integration of multi-omics technologies, particularly peptidomics and metabolomics, offers a powerful approach to address this gap. Peptidomics, which involves the large-scale study of peptides, can be used to map the entire profile of peptides released from β-casein under specific conditions nih.gov. This can reveal the precise cleavage sites used by digestive or microbial enzymes and identify not only known BCMs but also their precursors and other novel bioactive peptides nih.govnih.gov. One study successfully applied integrated metabolomics and peptidomics to characterize metabolites and peptides in fermented milk, demonstrating the utility of this approach in identifying bioactive peptides released from casein by bacterial enzymes nih.gov. Applying these methodologies specifically to track the time-course of BCM formation during simulated human digestion would provide unprecedented insight into the kinetics and pathways of β-casein biotransformation.
Q & A
Basic: How should researchers design an initial experimental protocol to study the bioactivity of B-Casomorphin Bovine Acetate?
Answer:
- Key Steps:
- Define the research question using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to ensure specificity .
- Separate experimental data from interpretations (e.g., avoid conflating observed effects with mechanistic explanations in early-stage reports) .
- Follow journal guidelines for methodology transparency, including detailed reagent preparation, instrumentation parameters, and statistical thresholds .
- Validate assays using positive/negative controls (e.g., spike-and-recovery experiments for quantification accuracy) .
Advanced: What statistical methods are recommended to address multiple hypothesis testing in studies exploring this compound’s opioid receptor interactions?
Answer:
- Methods:
- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) rather than familywise error rate (FWER), which improves power while limiting false positives in high-throughput datasets .
- Use LASSO regression for variable selection in dose-response studies to identify significant predictors while penalizing overfitting .
- Report adjusted p-values and effect sizes with confidence intervals to contextualize biological relevance .
Basic: How can researchers conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic studies?
Answer:
- Strategy:
- Search at least two databases (e.g., PubMed, Web of Science) using controlled vocabularies (MeSH terms, CAS registry numbers) and Boolean operators .
- Exclude non-peer-reviewed sources (e.g., conference abstracts, dissertations) to prioritize reproducibility .
- Use the COSMIN checklist to evaluate study quality, focusing on metrics like assay validation and sample size justification .
- Differentiate background questions (e.g., "What is B-Casomorphin?") from foreground questions (e.g., "How does acetylation alter its receptor binding?") to structure the review .
Advanced: How should conflicting data on this compound’s metabolic stability be reconciled across studies?
Answer:
- Approach:
- Perform sensitivity analysis to assess whether variability arises from methodological differences (e.g., HPLC vs. LC-MS detection limits) .
- Apply meta-regression to quantify the impact of covariates (e.g., pH, temperature) on reported half-lives .
- Use Shapiro-Wilk tests to evaluate data normality before pooling results from heterogeneous studies .
- Highlight limitations in existing protocols (e.g., lack of standardized stability-indicating assays) .
Basic: What criteria should guide hypothesis formulation for in vivo studies of this compound?
Answer:
- Framework:
- Base hypotheses on mechanistic plausibility (e.g., structural homology to known opioid peptides) and prior in vitro evidence .
- Avoid overly broad statements (e.g., "B-Casomorphin affects behavior") in favor of testable predictions (e.g., "Acetylation at position X reduces μ-opioid receptor binding affinity by ≥30%") .
- Justify animal models using species-specific metabolic or receptor expression data .
Advanced: How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., plasma)?
Answer:
- Optimization Steps:
- Use matrix-matched calibration curves to correct for ion suppression/enhancement in mass spectrometry .
- Apply cross-validation (e.g., leave-one-out or k-fold) to assess method robustness across batches .
- Compare extraction efficiencies of solid-phase vs. liquid-liquid extraction under varying pH conditions .
- Report limits of detection (LOD) and quantification (LOQ) with precision (CV%) and accuracy (% recovery) .
Basic: How to ensure reproducibility when synthesizing this compound derivatives?
Answer:
- Best Practices:
- Document synthetic routes in step-by-step protocols , including reaction temperatures, solvent purity, and catalyst ratios .
- Characterize intermediates via NMR and HPLC-MS, referencing published spectra for validation .
- Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enable replication .
Advanced: What strategies are effective for integrating multi-omics data in studies of this compound’s downstream signaling pathways?
Answer:
- Integration Methods:
- Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes in transcriptomic/proteomic datasets .
- Use Bayesian networks to model causal relationships between phosphorylation events and metabolic outcomes .
- Validate computational predictions with targeted knockdown/knockout experiments (e.g., CRISPR-Cas9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
